(3-Bromophenoxy)(tert-butyl)dimethylsilane

Protecting group stability hydrolysis resistance silyl ether comparison

(3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS 65423-56-5), also known as 1-bromo-3-(tert-butyldimethylsiloxy)benzene, is a tert-butyldimethylsilyl (TBDMS) ether of 3-bromophenol. It serves as a protected bifunctional building block that masks the phenolic hydroxyl while leaving a meta-bromo substituent available for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Molecular Formula C12H19BrOSi
Molecular Weight 287.27 g/mol
CAS No. 65423-56-5
Cat. No. B129674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenoxy)(tert-butyl)dimethylsilane
CAS65423-56-5
Synonyms1-Bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-benzene;  [(3-Bromophenyl)oxy](1,1-dimethylethyl)dimethylsilane;  1-Bromo-3-tert-butyldimethylsilyloxybenzene;  3-(tert-Butyldimethylsiloxy)bromobenzene;  3-(tert-Butyldimethylsilyloxy)bromobenzene; 
Molecular FormulaC12H19BrOSi
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br
InChIInChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
InChIKeyBFRHMVJJJGUHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS 65423-56-5) Is the Strategic TBDMS-Protected meta-Bromophenol Building Block for Multi-Step Synthesis


(3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS 65423-56-5), also known as 1-bromo-3-(tert-butyldimethylsiloxy)benzene, is a tert-butyldimethylsilyl (TBDMS) ether of 3-bromophenol. It serves as a protected bifunctional building block that masks the phenolic hydroxyl while leaving a meta-bromo substituent available for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. This compound class is distinguished by the hydrolytic stability of the TBDMS group, which is approximately 20,000‑fold greater than the corresponding trimethylsilyl (TMS) ether under both acidic and basic conditions [2]. The commercial product is a liquid at room temperature with a boiling point of 66 °C (at reduced pressure), facilitating purification by distillation .

Why Swapping (3-Bromophenoxy)(tert-butyl)dimethylsilane for Another Silyl-Protected Phenol or a Different Bromo-Regioisomer Can Derail a Synthetic Route


Generic substitution fails because the choice of silyl protecting group and the position of the bromine atom are not interchangeable. The TBDMS ether is 20,000‑fold more resistant to acid‑ and base‑catalyzed hydrolysis than the TMS analog, meaning that simple replacement with a TMS‑protected phenol would lead to premature deprotection under common reaction conditions [1]. Conversely, switching to a more hindered TBDPS ether would render the deprotection step impractically slow (stability 5,000,000 relative to TMS, versus 20,000 for TBDMS), jeopardizing downstream functionalization [1]. The meta‑bromo substitution pattern also directs the electronic and steric environment of the aryl halide, which can markedly influence oxidative addition rates and regioselectivity in palladium‑catalyzed couplings compared to the ortho‑ or para‑isomers [2]. These differences make “in‑class” substitution a high‑risk decision for reproducible synthesis.

Quantitative Evidence That (3-Bromophenoxy)(tert-butyl)dimethylsilane Delivers Measurable Advantages Over Closest Analogs


Hydrolytic Stability: TBDMS Outperforms TMS by a Factor of 20,000

The tert-butyldimethylsilyl (TBDMS) ether is dramatically more resistant to hydrolysis than the trimethylsilyl (TMS) ether. Under acidic conditions, the relative resistance is TBDMS = 20,000 versus TMS = 1; under basic conditions the same ratio is observed [1]. Even the triethylsilyl (TES) analog, often considered a compromise, provides only a 64‑fold advantage over TMS [1]. This means that a TBDMS‑protected intermediate can survive reaction steps that would completely cleave a TMS group.

Protecting group stability hydrolysis resistance silyl ether comparison

TBDMS vs TBDPS: Optimal Balance of Stability and Cleavability

While TBDPS offers even greater hydrolytic stability (relative resistance 5,000,000), its removal requires much harsher or prolonged fluoride treatment, which can degrade sensitive substrates. TBDMS, with a relative resistance of 20,000, is sufficiently stable for most synthetic conditions yet can be efficiently cleaved with standard reagents such as TBAF in THF at room temperature [1]. This balance makes TBDMS the protecting group of choice when both robustness and late‑stage cleavability are required.

deprotection kinetics fluoride-mediated cleavage silyl ether selectivity

Physical Form and Distillation Suitability: Liquid at Ambient Temperature with a Practical Boiling Point

(3-Bromophenoxy)(tert-butyl)dimethylsilane is a liquid at 20 °C, contrasting with the commonly used silylating reagent TBDMSCl, which is a moisture‑sensitive solid . Its boiling point of 66 °C (at reduced pressure, ~0.3 mmHg) allows straightforward purification by vacuum distillation . For comparison, the TMS analog (3‑bromophenoxy)trimethylsilane boils at 61‑63 °C at 0.1 mmHg, a minor difference that does not confer a practical handling advantage, while the TBDPS analog is a high‑boiling oil that cannot be conveniently distilled .

physical properties distillation handling

Commercial Purity Specification: ≥98 % Assured for High‑Value Cross‑Coupling Transformations

The most widely referenced commercial source for this compound (Thermo Scientific Chemicals, formerly Alfa Aesar) lists a purity specification of 98+ % . Competitive suppliers offer the TMS analog at ≥97.0 % or the target compound at 95 % (AKSci) . The higher minimum purity reduces the risk of catalyst‑poisoning impurities that are known to attenuate yields in palladium‑mediated couplings, providing greater lot‑to‑lot reproducibility.

purity cross-coupling quality assurance

Where (3-Bromophenoxy)(tert-butyl)dimethylsilane Adds the Most Value: Proven Application Scenarios


Multi‑Step Medicinal Chemistry Campaigns Requiring Robust Phenol Protection

When a synthetic sequence exposes the intermediate to acidic or basic conditions (e.g., Grignard reactions, aq. work‑up), the 20,000‑fold hydrolytic stability advantage of the TBDMS group over TMS ensures the phenol remains protected. This eliminates the need for re‑protection steps and improves overall yield, as demonstrated by the compound’s widespread use in patent examples for antiviral and CNS‑active drug candidates .

Selective TBDMS‑TBDPS Orthogonal Protection Strategies

In complex molecule synthesis where two hydroxyl groups must be differentiated, the measurable difference in acid stability (TBDMS 20,000 vs. TBDPS 5,000,000) allows TBDMS to be selectively removed in the presence of a TBDPS ether [1]. (3‑Bromophenoxy)(tert‑butyl)dimethylsilane serves as the meta‑bromophenyl input that can be orthogonally manipulated after TBDPS deprotection elsewhere in the molecule.

GC‑MS Analytical Derivatization and Traceable Building Block Qualification

TBDMS ethers produce a characteristic M‑57 fragment in electron‑impact mass spectrometry, simplifying identification. The 98+ % purity specification of the commercial product ensures that the compound can be used directly as a qualified starting material for medicinal chemistry libraries without additional purification, reducing procurement lead time.

Vacuum‑Distillation Purification for Kilogram‑Scale Campaigns

The compound’s liquid state and boiling point of 66 °C at reduced pressure permit straightforward purification by batch distillation, a significant advantage over the non‑distillable TBDPS analog or the moisture‑sensitive solid TBDMSCl . This property is especially valuable in process chemistry where chromatographic purification is impractical at scale.

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